molecular formula C11H11ClN4 B1467518 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine CAS No. 1111849-81-0

6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B1467518
CAS No.: 1111849-81-0
M. Wt: 234.68 g/mol
InChI Key: PNSHLXWSEPXDSN-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro group at position 6, a methyl group at position 2, and a pyridin-3-ylmethyl substituent on the amine at position 4. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly kinases and tubulin .

Properties

IUPAC Name

6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHLXWSEPXDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 6-Chloropyrimidine Derivatives

  • The 6-chloro group on the pyrimidine ring is susceptible to substitution by nucleophiles such as amines.
  • The N-(pyridin-3-ylmethyl) moiety can be introduced by reacting 6-chloropyrimidine derivatives with pyridin-3-ylmethylamine or related amines.
  • Typical solvents include polar aprotic solvents (e.g., dimethylformamide, toluene) or mixtures that facilitate nucleophilic attack.
  • Bases such as triethylamine or inorganic bases (e.g., potassium carbonate) are used to deprotonate the amine and promote substitution.

Use of Coupling Reagents for Amide and Carbamate Formation

  • Peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), propanephosphonic acid anhydride (T3P), or HBTU have been employed to activate carboxylic acid intermediates for subsequent coupling with amines.
  • Curtius rearrangement conditions using diphenylphosphoryl azide (DPPA), triethylamine, and mixed solvents (t-butanol/toluene) enable formation of carbamate intermediates, which can be deprotected to yield amines.
  • These methods improve yields and purity by avoiding isolation of unstable intermediates.

Methylation and Functional Group Modifications

  • Methylation at the 2-position of the pyrimidine ring can be achieved using methylating agents such as dimethyl sulfate under controlled conditions.
  • Careful selection of methylation reagents balances reactivity and safety, with dimethyl sulfate being a cost-effective choice.
  • Subsequent purification steps ensure removal of by-products and phosphorous salt impurities from reagents like DPPA.

Detailed Reaction Scheme (Illustrative)

Step Reactants & Conditions Product/Intermediate Notes
1 6-Chloropyrimidine-4-amine + Pyridin-3-ylmethylamine, base (e.g., triethylamine), solvent (toluene or DMF), heat 6-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine Nucleophilic substitution at 4-position
2 Methylation with dimethyl sulfate, base, controlled temperature This compound Introduction of methyl group at 2-position
3 Purification by crystallization or chromatography Pure target compound Removal of impurities, phosphorous salts

Research Findings and Optimization Notes

  • One-pot Curtius rearrangement methods have been shown to improve yield (~60%) and purity by avoiding isolation of unstable isocyanate intermediates and reducing contamination from phosphorous salts.
  • Use of protecting groups such as Boc or Fmoc on amines enhances solubility and selectivity during coupling steps, facilitating better reaction control.
  • Solvent choice critically affects reaction efficiency; dichloromethane and toluene are commonly preferred for their ability to dissolve reagents and maintain reaction stability.
  • Bases used range from inorganic carbonates (sodium or potassium carbonate) to organic bases (triethylamine), chosen based on solubility and reaction compatibility.
  • Methylation with dimethyl sulfate offers a cost-effective and mild approach compared to other methylating agents, yielding higher product quality.
  • Nucleophilic displacement reactions under microwave heating have been reported to accelerate reaction times and improve yields for related pyrimidine derivatives.

Comparative Table of Reagents and Conditions

Reaction Step Reagents/Conditions Advantages Disadvantages
Nucleophilic substitution Pyridin-3-ylmethylamine, triethylamine, toluene High selectivity, mild conditions Requires heating for extended time
Coupling (amide/carbamate) T3P, EDC, HBTU, DPPA, triethylamine High yield, one-pot, fewer impurities Phosphorous salt contamination possible
Methylation Dimethyl sulfate, base (e.g., K2CO3) Cost-effective, mild Toxic reagent, requires careful handling
Purification Crystallization, chromatography High purity Additional time and resources needed

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium bicarbonate (NaHCO₃) in ethanol (EtOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at position 6.

Scientific Research Applications

6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
6-Chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine 6-Cl, 2-CH₃, N-(pyridin-3-ylmethyl) C₁₁H₁₂ClN₅ 257.70 g/mol Inferred from analogs
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine () 6-Cl, N-(pyridin-2-ylmethyl) C₁₀H₉ClN₄ 220.66 g/mol
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine () 6-Cl, N-(4-fluorobenzyl) C₁₁H₉ClFN₃ 237.66 g/mol
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine () 6-Cl, 2-CH₃, N-(furan-2-ylmethyl) C₁₀H₁₀ClN₃O 223.66 g/mol
6-Chloro-2-methoxypyrimidin-4-amine () 6-Cl, 2-OCH₃ C₅H₆ClN₃O 159.57 g/mol

Key Observations :

  • Pyridinyl vs. Benzyl/Furan Substitutions : Replacing the pyridin-3-ylmethyl group with a 4-fluorobenzyl () or furan-2-ylmethyl () alters lipophilicity and hydrogen-bonding capacity, impacting solubility and target binding .
  • Methyl vs.

Biological Activity

6-Chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound with notable pharmacological potential. Its structure features a pyrimidine ring substituted at specific positions, which contributes to its biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The compound's chemical formula is C14H12ClN5C_{14}H_{12}ClN_5 and it possesses a unique substitution pattern that enhances its interaction with biological targets. The presence of the chlorine atom, methyl group, and pyridinyl moiety plays a significant role in its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC14H12ClN5C_{14}H_{12}ClN_5
Molecular Weight285.73 g/mol
LogP2.56
SolubilitySoluble in DMSO

Inhibition of Kinases

Research indicates that this compound acts primarily through the inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest, particularly in cancerous cells. The binding affinity to the active site of CDKs results in the prevention of phosphorylation processes essential for cell proliferation.

Cellular Effects

In vitro studies have demonstrated that this compound influences various cellular processes, including:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Promotes programmed cell death through caspase activation.
  • Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results indicate significant cytotoxicity, particularly against:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.3
HT29 (Colon Cancer)10.8

These findings suggest that the compound has a promising profile as an anticancer agent, warranting further investigation into its mechanisms and potential clinical applications .

Antimicrobial Studies

In addition to its anticancer properties, the compound has shown efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results highlight its potential as an antimicrobial agent, especially in treating infections caused by resistant strains .

Q & A

Q. What are the key considerations in designing a synthetic route for 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthetic routes often involve multi-step nucleophilic substitutions or coupling reactions. For example, pyridinylmethylamine intermediates can react with chloropyrimidine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF. Catalysts such as copper(I) bromide may enhance reactivity . Optimization includes temperature control (e.g., 35°C for 48 hours), solvent selection, and purification via chromatography or recrystallization. Purity can be verified using HPLC (>95%) and NMR spectroscopy .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Advanced spectroscopic techniques are critical:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton and carbon environments, with shifts for pyrimidine (δ 8.8–9.0 ppm) and pyridine rings (δ 7.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at 289.72 g/mol) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally related compounds .

Q. What analytical strategies are recommended for identifying synthetic byproducts or degradation products of this compound?

  • Methodological Answer : Use LC-MS or GC-MS to detect low-abundance impurities. For example, methyl group oxidation or chloro-substituent displacement may generate byproducts. Compare retention times and fragmentation patterns against standards. Quantify impurities using calibrated UV detectors (λ = 254 nm) .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., chloro, trifluoromethyl) at specific positions on the pyrimidine ring influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Chloro groups enhance electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites). Trifluoromethyl groups increase lipophilicity (logP) and metabolic stability. For example, a trifluoromethyl analog (MW = 211.57 g/mol) showed improved pharmacokinetic profiles in preclinical models . Compare IC50_{50} values across derivatives to quantify substituent effects.

Q. How can computational tools aid in optimizing pyrimidin-4-amine derivatives for therapeutic applications?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock.
  • QSAR Models : Correlate substituent properties (e.g., Hammett constants) with bioactivity.
  • DFT Calculations : Analyze electronic effects of substituents on reactivity .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Methodological Answer : Challenges include exothermic reactions and catalyst recovery. Solutions:
  • Flow Reactors : Improve heat dissipation and mixing efficiency.
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported CuBr).
  • Purification at Scale : Employ continuous chromatography or crystallization .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidin-4-amine derivatives?

  • Methodological Answer :
  • Assay Validation : Standardize cell lines (e.g., HEK293) and control variables (e.g., serum concentration).
  • Dose-Response Curves : Use nonlinear regression to calculate EC50_{50} values.
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

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